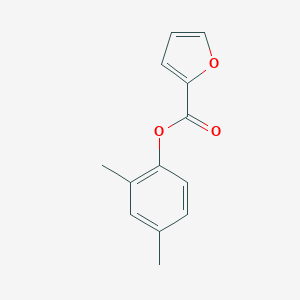

2,4-Dimethylphenyl 2-furoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23g/mol |

IUPAC Name |

(2,4-dimethylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-9-5-6-11(10(2)8-9)16-13(14)12-4-3-7-15-12/h3-8H,1-2H3 |

InChI Key |

XMTMJDKNCMPMGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylphenyl 2 Furoate and Analogous Aryl Furoates

Esterification Protocols

The formation of the ester bond between a furoic acid and a phenol (B47542) is the critical step in synthesizing compounds like 2,4-dimethylphenyl 2-furoate. Several established protocols can be employed for this transformation.

Traditional Esterification of Furoic Acids with Phenols

The most conventional method for ester synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgmdpi.com This equilibrium-driven process typically involves refluxing the carboxylic acid (2-furoic acid) and the alcohol (2,4-dimethylphenol) with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the furoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The nucleophilic oxygen of the phenol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction toward the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus or by using drying agents. wikipedia.orgorganic-chemistry.org

While widely applicable, direct esterification of furan-based carboxylic acids can present challenges. For instance, high reaction temperatures used to accelerate the process can sometimes lead to the decomposition of the furan (B31954) ring or decarboxylation, forming monocarboxylic acids that cannot be converted to the desired diester product in the case of dicarboxylic acids. google.com

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | e.g., 2-Furoic Acid, 2,4-Dimethylphenol (B51704) |

| Catalyst | Concentrated H₂SO₄, p-TsOH, Lewis Acids | Protonates the carbonyl group, increasing its electrophilicity. wikipedia.orgmdpi.com |

| Temperature | 60–110 °C | Varies depending on reactants; often at reflux. wikipedia.org |

| Water Removal | Dean-Stark trap, molecular sieves | Shifts the equilibrium to favor ester formation. wikipedia.orgorganic-chemistry.org |

| Reaction Time | 1–10 hours | Dependent on substrate reactivity and conditions. wikipedia.org |

Acid Chloride Routes via 2-Furoyl Chloride

To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, a two-step approach involving an acid chloride intermediate is frequently utilized. This method involves the conversion of 2-furoic acid into the more reactive 2-furoyl chloride, which then readily reacts with a phenol to form the ester.

2-furoyl chloride is typically prepared by treating 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgcdhfinechemical.com The reaction with thionyl chloride is common and was first described for this compound in 1924. wikipedia.org

The resulting 2-furoyl chloride is a highly reactive acylating agent that can be reacted with phenols, like 2,4-dimethylphenol, to form the corresponding aryl furoate. wikipedia.org This acylation is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.comresearchgate.net This method generally proceeds under milder conditions and gives high yields. For example, the synthesis of 19β,28-Epoxy-18α-olean-3β-ol-2-furoate was achieved in 84% yield by reacting allobetulin (B154736) with 2-furoyl chloride in the presence of pyridine. mdpi.com Similarly, various 4-(5-aryl-2-furoyl)morpholines have been prepared by reacting the corresponding 5-aryl-2-furoyl chlorides with morpholine. pensoft.net

Table 2: Examples of Aryl Furoate Synthesis via Acid Chloride Route

| Furoyl Chloride Precursor | Phenol/Amine | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Furoyl chloride | Allobetulin | Pyridine / Dichloromethane | 19β,28-Epoxy-18α-olean-3β-ol-2-furoate | 84% | mdpi.com |

| 2-Furoyl chloride | 4-(phenyldiazenyl)phenol | Pyridine | 4-(phenyldiazenyl)phenyl 2-furoate | N/A | researchgate.net |

| 5-Aryl-2-furoyl chlorides | Morpholine | Dioxane | 4-(5-Aryl-2-furoyl)morpholines | 85-93% | pensoft.net |

Phase Transfer Catalysis in Aryl Furoate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This methodology is particularly useful for synthesizing esters from phenols, as it avoids the need for anhydrous conditions or the preparation of a separate metal phenoxide salt. wisdomlib.org

In the context of aryl furoate synthesis, the reaction would involve an organic phase containing 2-furoyl chloride and an aqueous phase containing 2,4-dimethylphenol and a base, such as sodium hydroxide (B78521). The base deprotonates the phenol to form the phenoxide anion in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), then forms a lipophilic ion pair with the phenoxide anion. wikipedia.orgslideshare.net This ion pair is soluble in the organic phase, allowing the phenoxide to migrate across the phase boundary and react with the 2-furoyl chloride to form the desired ester. crdeepjournal.org

The advantages of PTC include the use of inexpensive bases, mild reaction temperatures, increased reaction rates, and often higher yields and selectivity compared to homogeneous reactions. crdeepjournal.orgresearchgate.net It is considered a green chemistry approach as it can reduce the need for hazardous organic solvents. wikipedia.orgwisdomlib.org

Enzymatic Approaches to Furoate Ester Synthesis

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis, operating under mild reaction conditions and minimizing byproduct formation. mdpi.com Lipases are the most commonly used enzymes for esterification due to their ability to function in non-aqueous environments and their broad substrate specificity. mdpi.comnih.gov

The enzymatic synthesis of a furoate ester like 2,4-dimethylphenyl 2-furoate would involve the reaction of 2-furoic acid with 2,4-dimethylphenol in the presence of an immobilized lipase (B570770), such as lipase B from Candida antarctica (often sold as Novozym 435) or lipase from Candida cylindracea. mdpi.comnih.gov These reactions are typically carried out in an organic solvent like tert-butyl methyl ether or hexane (B92381) at temperatures between 25-40°C. nih.govmdpi.com

Research has shown that lipases can effectively catalyze the esterification of various phenolic and alcoholic compounds. For instance, a study on the synthesis of hexanoic acid esters of various aromatic alcohols using Candida antarctica lipase B reported conversion yields between 50% and 80% after 48 hours. mdpi.com The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. mdpi.comnih.gov Another strategy involves using an activated furoate derivative, such as 1-ethoxyvinyl 2-furoate, for lipase-catalyzed acylations. dntb.gov.ua

Table 3: Examples of Lipase-Catalyzed Ester Synthesis

| Enzyme | Substrates | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Novozym 435 (immobilized lipase) | Benzoylacetonitriles, Aldehydes, Benzoyl chlorides | Ethanol | 37 °C, 12 h | Good to excellent yields (80-94%) of tetrasubstituted furans | mdpi.com |

| Candida antarctica Lipase B (CALB) | Aromatic alcohols, Hexanoic acid | tert-Butyl methyl ether | 37 °C, 48 h | 50-80% conversion | mdpi.com |

Precursor Synthesis and Derivatization

The availability of the starting material, 2-furoic acid or its derivatives, is fundamental to the synthesis of aryl furoates. A variety of methods exist for the preparation and functionalization of the furoic acid scaffold.

Synthesis of Furoic Acid Derivatives

While 2-furoic acid itself is a commodity chemical, often produced from the oxidation of furfural (B47365), the synthesis of specifically substituted furoic acids is a key area of research for accessing novel compounds.

Biocatalytic Routes: Modern biotechnology offers sustainable pathways to 2-furoic acid. Recombinant Escherichia coli cells have been engineered to oxidize furfural and furfuryl alcohol directly to 2-furoic acid with high yields (91-100%) and selectivity under mild, ambient conditions. researchgate.net This biocatalytic approach avoids the harsh chemicals used in traditional industrial processes like the Cannizzaro reaction. researchgate.net

Lithiation and C-H Activation: For substitution at other positions, more advanced organometallic techniques are employed. An improved method for preparing 2-substituted-3-furoic acids involves the direct lithiation of 2-methyl-3-furoic acid with butyllithium (B86547) to form a dianion, which can then be trapped with various electrophiles. scholaris.carsc.org For substitution at the C3 position with aryl groups, a ruthenium-catalyzed C-H arylation of 2-furoyl-1-methylimidazole has been developed, where the imidazole (B134444) acts as a removable directing group. thieme-connect.com

Reduction Methods: The furan ring itself can be modified. For instance, 5-alkyl- and 5-aryl-2-furoic acids can be reduced under controlled Birch reduction conditions to yield 5-substituted-2,5-dihydro-2-furoic acids, which are useful synthetic intermediates. oup.com

Table 4: Selected Synthetic Routes to Furoic Acid Derivatives

| Product Type | Starting Material | Key Reagents/Catalyst | Brief Description | Reference |

|---|---|---|---|---|

| 2-Furoic Acid | Furfural | Recombinant E. coli | Biocatalytic oxidation of furfural. | researchgate.net |

| 5-Alkoxy-2-furoic acid | 5-Bromo-2-furoic acid ester | Alcohol, Base | Nucleophilic substitution at C5. | google.comgoogle.com |

| 2-Substituted-3-furoic acids | 2-Methyl-3-furoic acid | Butyllithium, Electrophile | Lithiation at C2 followed by electrophilic quench. | scholaris.carsc.org |

| 3-Aryl-2-furoic acid derivatives | 2-Furoyl-1-methylimidazole | Ru(II) catalyst, Aryl halide | Directed C3-H arylation of the furan ring. | thieme-connect.com |

Preparation of Substituted Phenyl Reactants (e.g., 2,4-Dimethylphenol)

The synthesis of the precursor 2,4-dimethylphenol (also known as 2,4-xylenol) is a critical first step for producing 2,4-dimethylphenyl 2-furoate. A member of the phenol class, 2,4-dimethylphenol is a crystalline solid at room temperature. chemicalbook.com Several methods for its preparation have been established.

A common laboratory and industrial synthesis starts from m-xylene (B151644). chemicalbook.comchemicalbook.com This process involves the sulfonation of m-xylene, followed by salting out, alkali melting, and subsequent acidification to yield the final 2,4-dimethylphenol product. chemicalbook.comchemicalbook.com Another documented synthetic route involves the oxidation of phenylboronic acid using hydrogen peroxide in ethanol. chemicalbook.com

A more complex, multi-step industrial process has also been developed, starting from o-cresol (B1677501) and formaldehyde (B43269). google.com This method involves the catalytic condensation of o-cresol with formaldehyde to form bis(hydroxymethylphenyl)methane. google.com This intermediate is then subjected to catalytic hydrolytic cleavage in the presence of hydrogen at high temperatures (270-370 °C) to produce 2,4-dimethylphenol. google.com This process was significant as a technical synthesis route that could generate 2,4-dimethylphenol with only a small proportion of other methylated phenol by-products. google.com

Interactive Table: Synthesis Methods for 2,4-Dimethylphenol

| Starting Material(s) | Key Process Steps | Reference(s) |

|---|---|---|

| m-Xylene | Sulfonation, Salting Out, Alkali Melting, Acidification | chemicalbook.comchemicalbook.com |

| Phenylboronic Acid | Oxidation with H₂O₂ in Ethanol | chemicalbook.com |

| o-Cresol, Formaldehyde | Catalytic Condensation, Catalytic Hydrolytic Cleavage | google.com |

Advanced Synthetic Strategies

To overcome challenges in ester synthesis, particularly with sterically hindered reactants, advanced strategies such as one-pot methods and the use of novel catalysts have been developed. These approaches aim to improve efficiency, yield, and reaction conditions.

One-Pot Synthetic Methods for Hindered Furoates

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource management. For the synthesis of esters from sterically hindered phenols, several one-pot methods have been reported.

One such method utilizes triphenylphosphine (B44618) dihalides (Ph₃PI₂ and Ph₃PBr₂) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). chem-soc.si This system has proven effective for the esterification of hindered substrates, including 2,6-dimethylphenol, with carboxylic acids to produce the corresponding esters in good yields under mild, neutral conditions and with very short reaction times. chem-soc.si

Another approach employs N,N-dimethylchlorosulfitemethaniminium chloride (SOCl₂-DMF) as a dehydrating agent. tandfonline.com This reagent facilitates the one-pot synthesis of esters from equimolar amounts of fatty acids and hindered alcohols under mild conditions, providing a convenient route that avoids the need for acid anhydrides, which can be difficult to prepare for certain acids. tandfonline.com While demonstrated with fatty acids, the principle of using a potent dehydrating agent to activate the carboxylic acid for reaction with a hindered alcohol or phenol is broadly applicable.

The concept has also been applied to the synthesis of related furan derivatives. For instance, N-aryl-5-aryl-2-furoyl amides have been synthesized in a one-pot reaction of 5-aryl-2-furoic acids with arylamines using phenylsulfonyl chloride as the reagent under phase transfer catalysis conditions, achieving excellent yields. researchgate.net

Interactive Table: One-Pot Esterification Reagents for Hindered Substrates

| Reagent System | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| Triphenylphosphine dihalide / DMAP | Hindered phenols and carboxylic acids | Neutral, mild conditions; short reaction times | chem-soc.si |

| N,N-Dimethylchlorosulfitemethaniminium chloride | Hindered alcohols and fatty acids | Efficient dehydration; avoids acid anhydrides | tandfonline.com |

| Phenylsulfonyl Chloride / Phase Transfer Catalyst | 5-Aryl-2-furoic acids and arylamines | High yields for amide synthesis | researchgate.net |

Utilization of Novel Catalytic Systems in Furoate Synthesis

The development of novel catalytic systems is crucial for advancing the synthesis of furoate esters, offering improved selectivity, higher yields, and more environmentally benign processes.

Phase Transfer Catalysis (PTC): Liquid-liquid phase transfer catalysis has been successfully employed for the synthesis of sterically hindered aryl 5-(2-chlorophenyl)-2-furoates. colab.ws This method involves the reaction of 5-(2-chlorophenyl)-2-furoic acid with thionyl chloride and various phenols, resulting in excellent yields. colab.ws PTC facilitates the reaction between reactants located in different immiscible phases, often leading to milder reaction conditions and improved efficiency.

Solid Acid Catalysts: Recyclable solid acid catalysts represent a green alternative to traditional homogeneous catalysts. A series of zirconia samples modified with tungstophosphoric acid (TPA) have been synthesized and tested in the esterification of 2-furoic acid with various alcohols. researchgate.net These mesoporous acid zirconia catalysts proved to be highly active, and their heterogeneous nature allows for easy separation and reuse without significant loss of activity. researchgate.net

Gold-Based Catalysts: Gold nanoparticles supported on various metal oxides have emerged as highly active and selective catalysts for the oxidative esterification of furfural to furoate esters. mdpi.commdpi.com For example, gold nanoparticles on magnesium oxide (Au/MgO) showed up to 95% yield for methyl furoate and were effective for producing esters from other alcohols, including n-butanol. mdpi.com The basic sites on the catalyst support favor the formation of the ester and prevent side reactions. mdpi.com Similarly, Au/ZrO₂ catalysts have demonstrated excellent performance, achieving 100% conversion and selectivity to methyl-2-furoate under mild, base-free conditions. mdpi.com

Palladium-Based Catalysts: Palladium catalysis is a cornerstone of modern organic synthesis. While direct examples for 2,4-dimethylphenyl 2-furoate are specific, palladium-catalyzed cross-coupling reactions are widely used to create C-C and C-heteroatom bonds in related structures. mdpi.comresearchgate.net For instance, palladium-catalyzed Heck reactions and Suzuki couplings are effective for introducing functional groups to the furan core. mdpi.com Furthermore, palladium catalysts have been used in the synthesis of furo[3,2-c]quinolin-4(5H)-one from ethyl 3-furoate (B1236865) via arylation followed by cyclization, demonstrating the power of these catalysts in manipulating furoate structures. nih.gov

Interactive Table: Catalytic Systems for Furoate Synthesis

| Catalytic System | Type | Application | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | Phase Transfer Catalyst | Synthesis of hindered aryl furoates | Excellent yields, mild conditions | colab.ws |

| Tungstophosphoric acid/Zirconia | Solid Acid Catalyst | Esterification of 2-furoic acid | Recyclable, environmentally benign | researchgate.net |

| Au/MgO, Au/ZrO₂ | Heterogeneous Gold Catalyst | Oxidative esterification of furfural | High activity and selectivity, base-free conditions | mdpi.commdpi.com |

| Pd(PPh₃)₄, PdCl₂(CH₃CN)₂ | Homogeneous Palladium Catalyst | Arylation and functionalization of furoates | High versatility in C-C bond formation | mdpi.comnih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation of 2,4 Dimethylphenyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the complete structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). researchgate.netethernet.edu.et

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2,4-dimethylphenyl 2-furoate, distinct signals corresponding to the protons of the 2,4-dimethylphenyl and 2-furoate moieties are observed.

The aromatic protons of the 2,4-dimethylphenyl ring typically appear as a set of multiplets in the downfield region, influenced by the electron-withdrawing effect of the ester group and the electron-donating effects of the two methyl groups. The protons of the furan (B31954) ring in the 2-furoate group also resonate in the aromatic region but at distinct chemical shifts due to the heteroaromatic nature of the ring. The two methyl groups on the phenyl ring give rise to sharp singlet peaks in the upfield region of the spectrum. msu.edunetlify.app

Table 1: ¹H NMR Spectral Data for 2,4-Dimethylphenyl 2-furoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Furan Ring Protons | 6.50 - 7.80 | m |

| Phenyl Ring Protons | 7.00 - 7.30 | m |

| Methyl Protons (CH₃) | 2.20 - 2.40 | s |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific spectrometer frequency used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,4-dimethylphenyl 2-furoate produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. The aromatic and furan ring carbons resonate in the intermediate region, with their specific chemical shifts influenced by the substituents. The carbons of the two methyl groups appear in the upfield region. hmdb.cachemicalbook.com

Table 2: ¹³C NMR Spectral Data for 2,4-Dimethylphenyl 2-furoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 158.0 - 162.0 |

| Furan & Phenyl Ring Carbons | 110.0 - 150.0 |

| Methyl Carbons (CH₃) | 15.0 - 21.0 |

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (B1202638) (TMS).

Two-Dimensional NMR Correlation Techniques

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. rutgers.eduhuji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For 2,4-dimethylphenyl 2-furoate, COSY spectra would show correlations between adjacent protons on the furan ring and within the dimethylphenyl ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). walisongo.ac.id This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. walisongo.ac.id For instance, it can show a correlation from the methyl protons to the aromatic carbons they are attached to, as well as to the adjacent ring carbons, confirming their positions. It can also show correlations between the furan ring protons and the ester carbonyl carbon, and between the phenyl ring protons and the ester carbonyl carbon, thus confirming the ester linkage between the two rings.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edumasterorganicchemistry.com The IR spectrum of 2,4-dimethylphenyl 2-furoate displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent feature is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically appearing in the range of 1720-1740 cm⁻¹. The presence of the furan ring is indicated by C-O-C stretching vibrations and C=C stretching within the ring. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule. spectroscopyonline.com

Table 3: Key IR Absorption Bands for 2,4-Dimethylphenyl 2-furoate

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | 1740 - 1720 | Strong |

| Aromatic/Furan C=C Stretch | 1600 - 1450 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| C-H Bending | 900 - 675 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nerc.ac.ukrsc.org The UV-Vis spectrum of 2,4-dimethylphenyl 2-furoate is characterized by absorption bands arising from π → π* transitions within the conjugated systems of the furan and dimethylphenyl rings.

The presence of these aromatic systems and the ester linkage results in characteristic absorption maxima (λ_max) in the ultraviolet region. The exact position and intensity of these absorptions can be influenced by the solvent used. mdpi.comresearchgate.net These studies help in understanding the electronic structure and extent of conjugation in the molecule. researchgate.net

Table 4: UV-Vis Absorption Data for 2,4-Dimethylphenyl 2-furoate

| Transition | λ_max (nm) | Solvent |

| π → π | ~250 - 280 | Ethanol/Methanol |

| π → π | ~210 - 230 | Ethanol/Methanol |

Note: The λ_max values are approximate and can shift based on solvent polarity and pH.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. acdlabs.comsavemyexams.com In the mass spectrum of 2,4-dimethylphenyl 2-furoate, the molecular ion peak (M⁺) would correspond to the exact molecular mass of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include cleavage of the bond between the carbonyl group and the oxygen atom (alpha-cleavage) and cleavage of the bond between the oxygen and the aromatic ring. arizona.edulibretexts.org This would lead to the formation of characteristic fragment ions.

Table 5: Expected Key Fragments in the Mass Spectrum of 2,4-Dimethylphenyl 2-furoate

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 216 | [C₁₃H₁₂O₃]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ (2,4-dimethylphenoxyl radical) |

| 95 | [C₅H₃O₂]⁺ (furoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion from dimethylphenyl group) |

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used.

Solid-State Structure Determination by X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms in three-dimensional space, as well as the bond lengths and angles between them.

While specific crystallographic data for 2,4-Dimethylphenyl 2-furoate is not available in the conducted searches, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. This data is essential for a complete structural characterization.

Hypothetical Crystallographic Data for 2,4-Dimethylphenyl 2-furoate

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₂O₃ |

| Formula Weight | 216.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.360 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 456 |

This table would typically be followed by tables of atomic coordinates, bond lengths, and bond angles, providing an unambiguous depiction of the molecule's solid-state conformation. Such data would reveal the planarity of the furan and phenyl rings, the orientation of the ester linkage, and any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that stabilize the crystal packing.

Integrated Spectroscopic Approaches for Comprehensive Characterization

While X-ray crystallography provides a static picture of the solid-state structure, a truly comprehensive characterization of 2,4-Dimethylphenyl 2-furoate requires the integration of data from various spectroscopic techniques. Each method probes different aspects of the molecular structure and dynamics, and their combined interpretation provides a more complete understanding.

The synthesis of related aryl esters and their characterization often involves a suite of spectroscopic methods. For instance, the preparation of various furoate esters is typically confirmed using ¹H and ¹³C NMR spectroscopy. Good correlations are often observed between the spectroscopic characteristics and the electronic properties of the substituents on the aryl ring.

An integrated approach for 2,4-Dimethylphenyl 2-furoate would involve the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule in solution. The chemical shifts would provide information about the electronic environment of the protons and carbons, while coupling constants would reveal the spatial relationships between neighboring nuclei. This data complements the solid-state structure by providing insight into the molecule's conformation in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2,4-Dimethylphenyl 2-furoate, characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the aromatic C=C stretching of the furan and phenyl rings would be expected.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. This confirms the elemental composition derived from the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the conjugated π-electron systems of the furan and phenyl rings.

By combining the precise solid-state structural data from X-ray crystallography with the information on connectivity, functional groups, and behavior in solution from NMR, IR, and MS, a complete and unambiguous structural elucidation of 2,4-Dimethylphenyl 2-furoate can be achieved. This integrated approach is crucial for understanding the compound's chemical and physical properties.

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethylphenyl 2 Furoate

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

Ester hydrolysis and transesterification are fundamental reactions of 2,4-Dimethylphenyl 2-furoate, proceeding via nucleophilic acyl substitution. In hydrolysis, the ester is cleaved by water to yield 2-furoic acid and 2,4-dimethylphenol (B51704). In transesterification, an alcohol reactant exchanges with the 2,4-dimethylphenol moiety to form a new ester. Both reactions can be catalyzed by either acid or base.

Under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion (for hydrolysis) or an alkoxide ion (for transesterification) on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the 2,4-dimethylphenoxide anion as the leaving group to form the final product.

In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water or an alcohol. libretexts.org This nucleophilic attack forms a tetrahedral intermediate. Following a series of proton transfers, the 2,4-dimethylphenol moiety is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product.

The rate of hydrolysis and transesterification is significantly influenced by the electronic nature of the substituents on both the acyl (furoyl) and the leaving group (2,4-dimethylphenyl) portions of the molecule.

Acyl Group Effect : The furoyl group, containing an oxygen atom within the aromatic ring, acts as an electron-withdrawing group relative to a simple benzoyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles. This generally leads to faster hydrolysis rates compared to analogous benzoate (B1203000) esters.

Leaving Group Effect : The leaving group is 2,4-dimethylphenoxide. The two methyl groups on the phenyl ring are electron-donating groups (EDGs) through induction and hyperconjugation. These EDGs increase the electron density on the phenoxide oxygen, making it a stronger base and consequently a poorer leaving group compared to an unsubstituted phenoxide. The stability of the leaving group is critical; weaker bases are better leaving groups. Therefore, the presence of the 2,4-dimethyl groups is expected to decrease the rate of hydrolysis and transesterification compared to phenyl 2-furoate. Kinetic studies on the hydrolysis of substituted phenyl esters of furoic acid have shown that electron-withdrawing groups on the phenyl ring accelerate the reaction, while electron-donating groups retard it. researchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent of bond breaking or formation in the rate-determining step. A KIE experiment involves replacing an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C) and measuring the change in the reaction rate.

Diels-Alder Cycloaddition Reactions of the Furan (B31954) Moiety

The furan ring of 2,4-Dimethylphenyl 2-furoate can act as a conjugated diene in [4+2] Diels-Alder cycloaddition reactions. nih.gov However, the reactivity of the furan ring is substantially influenced by the ester substituent at the 2-position. The general consensus is that electron-rich furans are required for good reaction kinetics in Diels-Alder reactions. nih.gov

The ester group is electron-withdrawing, which reduces the electron density of the furan ring. rsc.orgrsc.org This deactivation lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan (the diene). In a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), a lower HOMO energy leads to a larger energy gap and consequently a higher activation barrier and slower reaction rate. rsc.orgrsc.org

Therefore, 2,4-Dimethylphenyl 2-furoate is considered a relatively unreactive diene. Despite this, Diels-Alder reactions can be achieved, particularly with highly reactive, electron-deficient dienophiles such as maleimides or under forcing conditions (e.g., high temperature or pressure). nih.gov Furthermore, studies have shown that using water as a solvent can lead to a significant rate enhancement for the Diels-Alder reaction of furoic acid derivatives. nih.gov The reaction typically leads to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. A key characteristic of furan Diels-Alder reactions is their thermal reversibility; the adducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the furan and dienophile.

Furoate Esters as Atypical Dienes

The furan ring system can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com However, the reactivity of the furan ring in 2,4-dimethylphenyl 2-furoate is significantly influenced by the electronic properties of the ester substituent. Generally, the Diels-Alder reaction is most efficient between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com

Furoate esters are considered atypical dienes because the ester group is electron-withdrawing, which deactivates the furan ring towards cycloaddition with typical dienophiles. nih.govrsc.org This deactivation arises because the electron-withdrawing nature of the substituent lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, reducing the orbital interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thereby increasing the activation barrier for the reaction. nih.gov Consequently, Diels-Alder reactions involving furoate esters often require more forcing conditions or specific activation strategies to proceed efficiently, distinguishing them from reactions with electron-rich furans like 2,5-dimethylfuran. rsc.orgrsc.org

Regio- and Stereoselectivity in Cycloadditions

The Diels-Alder reaction is known for its high degree of regio- and stereoselectivity. In the case of 2-substituted furans like 2,4-dimethylphenyl 2-furoate reacting with unsymmetrical dienophiles, two different regioisomers ("ortho" and "meta") can be formed. The outcome is often governed by a combination of steric and electronic factors, with charge interactions favoring ortho selectivity and steric hindrance promoting meta selectivity. mdpi.com

Regarding stereoselectivity, the reaction can produce two primary diastereomers: the endo and exo adducts. For many furan/alkene cycloadditions, the endo isomer is the kinetically preferred product, forming faster at lower temperatures. mdpi.com However, the Diels-Alder reaction with furans is often reversible, and the exo isomer is typically the more thermodynamically stable product. nih.govresearchgate.net At higher temperatures, where the retro-Diels-Alder reaction can occur, the product distribution may shift to favor the more stable exo adduct. mdpi.com Therefore, the observed stereoselectivity can be highly dependent on the reaction conditions.

Activation Strategies for Diels-Alder Reactions of Furoates

Given the reduced reactivity of electron-poor furoate esters, several strategies have been developed to facilitate their participation in Diels-Alder reactions. These methods aim to either increase the reactivity of the furoate diene or utilize a highly reactive dienophile.

One of the most effective activation strategies is the use of water as a solvent. rsc.orgresearchgate.net A significant rate enhancement for the Diels-Alder reaction of furoic acids and their derivatives has been observed in aqueous media. rsc.orgresearchgate.net For related 2-furoic acids, another successful approach involves converting the acid to its corresponding carboxylate salt by adding a base. This neutralization reduces the electron-withdrawing effect of the substituent, thereby increasing the HOMO energy of the furan ring and accelerating the cycloaddition. nih.gov

Moderate thermal activation can also provide sufficient acceleration for these otherwise unreactive dienes. nih.gov Furthermore, the use of highly reactive dienophiles, such as benzyne, has been shown to enable cycloaddition with deactivated furan systems like dimethyl 2,5-furandicarboxylate. rsc.org

Table 1: Activation Strategies for Diels-Alder Reactions of Furoate Derivatives

| Diene System | Activation Strategy | Effect | Reference |

| 2-Furoic Acid/Esters | Use of water as solvent | Substantial rate enhancement | rsc.orgresearchgate.net |

| 2-Furoic Acid | Conversion to carboxylate salt (base addition) | Diminishes electron-withdrawing effect, increasing reactivity | nih.gov |

| Electron-Poor Furans | Moderate thermal activation | Provides sufficient energy to overcome activation barrier | nih.gov |

| Dimethyl 2,5-furandicarboxylate | Use of highly reactive dienophile (e.g., benzyne) | Enables cycloaddition with severely deactivated furans | rsc.org |

Reactions at the 2,4-Dimethylphenyl Moiety

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. youtube.com The regiochemical outcome of such a reaction is determined by the directing effects of the substituents already present on the ring: the two methyl groups and the ester (aryloxy) group.

Methyl Groups (-CH₃): Alkyl groups are activating and are ortho, para-directors. libretexts.org

Ester Group (-O-C=O): The oxygen atom directly attached to the ring has lone pairs that it can donate through resonance, making it an activating group and an ortho, para-director. pressbooks.pubmasterorganicchemistry.com

All three substituents on the 2,4-dimethylphenyl ring are activating, ortho, para-directors, making the ring highly reactive towards electrophiles. pressbooks.publibretexts.org To predict the site of substitution, we consider the combined directing influence and steric hindrance.

The available positions for substitution are C3, C5, and C6.

Position 3: Ortho to the C2-methyl group and meta to the C4-methyl and the ester group.

Position 5: Ortho to the C4-methyl group and para to the C2-methyl group. This position is strongly activated.

Position 6: Ortho to the ester group and the C2-methyl group. This position is sterically hindered by the adjacent ester and methyl groups.

Considering these factors, electrophilic substitution is most likely to occur at the C5 position , which is electronically activated by two groups (ortho to one methyl, para to the other) and is the most sterically accessible of the highly activated positions. For instance, bromination of 2,4-dimethylphenol first yields the 6-bromo derivative, indicating substitution at the position ortho to the hydroxyl group and para to a methyl group. rsc.org

Reactions Involving Alkyl Side Chains

The two methyl groups on the phenyl ring are benzylic and thus can undergo specific reactions, most notably oxidation and free-radical halogenation.

Side-Chain Oxidation: The alkyl side chains of benzene (B151609) derivatives can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This reaction requires the benzylic carbon to have at least one attached hydrogen. libretexts.org Subjecting 2,4-dimethylphenyl 2-furoate to vigorous oxidation would likely convert both methyl groups into carboxylic acid groups. Milder oxidation conditions could potentially lead to the formation of aldehydes. The oxidation of m-xylene (B151644) with acidified KMnO₄, for example, yields isophthalic acid. youtube.com

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic hydrogens of the methyl groups can be substituted with halogens (e.g., bromine or chlorine). This reaction proceeds via a free-radical mechanism. For example, bromination of 2,4-dimethylphenol under certain conditions can lead to the formation of 6-bromo-4-bromomethyl-2-methylphenol, demonstrating selective halogenation of a methyl group on the ring. rsc.org

Cross-Coupling Reactions of Aryl Furoates

Aryl esters have emerged as versatile electrophiles in a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the ester linkage, providing powerful alternatives to more traditional aryl halide electrophiles.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide. Aryl esters can serve as the electrophilic partner, and the reaction outcome is highly dependent on the catalyst used.

Palladium-Catalyzed (Ketone Formation): Using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand enables the selective cleavage of the C(acyl)-O bond. This acyl-Suzuki coupling between the aryl furoate and a boronic acid yields a ketone. organic-chemistry.orgnih.govacs.org

Nickel-Catalyzed (Biaryl Formation): In contrast, nickel-based catalysts promote cleavage of the C(aryl)-O bond. organic-chemistry.org This decarbonylative coupling reaction results in the formation of a biaryl product, linking the 2,4-dimethylphenyl group with the organic group from the boronic acid. ubc.caorganic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org While traditionally focused on halides, the development of new catalysts has expanded the scope to other electrophiles. mdpi.com Conceptually, a Heck-like reaction could couple the aryl moiety of 2,4-dimethylphenyl 2-furoate with an alkene via cleavage of the C(aryl)-O bond, although this is a less common transformation for esters compared to Suzuki or Buchwald-Hartwig reactions. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (or related electrophile) and an amine. wikipedia.org The scope of this reaction has been successfully extended to include relatively unreactive aryl esters as acyl electrophiles. rsc.orgrsc.org In this context, 2,4-dimethylphenyl 2-furoate would react with an amine to cleave the C(acyl)-O bond, forming the corresponding furoamide and releasing 2,4-dimethylphenol as a byproduct. rsc.org

Table 2: Summary of Cross-Coupling Reactions with Aryl Esters

| Reaction Name | Catalyst | Bond Cleaved | Bond Formed | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd-NHC | C(acyl)-O | C-C | Ketone | organic-chemistry.orgnih.govacs.org |

| Suzuki-Miyaura Coupling | Nickel | C(aryl)-O | C-C | Biaryl | organic-chemistry.orgubc.caorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium | C(acyl)-O | C-N | Amide | wikipedia.orgrsc.orgrsc.org |

| Heck Reaction (Conceptual) | Palladium | C(aryl)-O | C-C | Substituted Alkene | organic-chemistry.orgnih.gov |

Advanced Applications in Organic Synthesis Research for Furoate Derivatives

Role as Versatile Synthons and Intermediates for Complex Molecular Architectures

The unique structure of the furan (B31954) ring within furoate esters allows them to participate in a variety of chemical transformations, making them valuable synthons—building blocks used to create more complex molecules. A prime example of their utility is in cycloaddition reactions, particularly the Diels-Alder reaction. rsc.org

Despite the presence of an electron-withdrawing ester group, which typically deactivates the furan ring for this type of reaction, research has shown that 2-furoic acid and its ester derivatives can act as effective dienes when reacted with suitable dienophiles, such as maleimides. rsc.org These reactions produce 7-oxabicyclo[2.2.1]hept-2-ene adducts, which are highly versatile intermediates. The strained oxabicyclic structure can be further manipulated to yield a wide range of saturated and aromatic carbocyclic products. This approach is highly atom-economical and serves as a green strategy for generating molecular complexity. rsc.org

Furoate esters are also key intermediates in the synthesis of other heterocyclic systems. For instance, methyl 2-furoate can be used as a starting material to prepare furo[2,3-b]pyrrole derivatives. mdpi.com These fused heterocyclic structures are of interest in medicinal chemistry and materials science. The transformation involves a series of reactions that build the pyrrole (B145914) ring onto the furan scaffold of the original furoate ester. mdpi.com

Furthermore, catalytic valorization techniques can transform simple furoate esters into more complex structures. The aerobic oxidative homocoupling of methyl 2-furoate, catalyzed by palladium complexes, yields dimethyl 2,2'-bifuran-5,5'-dicarboxylate. udel.edu This bifuran structure serves as a larger, more complex building block for subsequent synthetic applications. udel.edu

Development of Novel Building Blocks for Chemical Synthesis

A significant area of research focuses on converting simple, biomass-derived furoates into high-value, difunctional building blocks for chemical synthesis. researchgate.netijsrst.com One of the most important targets in this field is 2,5-furandicarboxylic acid (FDCA), a renewable alternative to the petroleum-derived terephthalic acid used in polyester (B1180765) production. stanford.eduresearchgate.net

Several synthetic routes have been developed to produce FDCA from 2-furoic acid or its esters. researchgate.net One prominent method involves a carbonate-promoted C-H carboxylation, where a salt of 2-furoate is heated under a carbon dioxide atmosphere to install a second carboxylic acid group at the 5-position of the furan ring. stanford.edu Another multi-step strategy includes the bromination of the furan ring, followed by a palladium-catalyzed carbonylation to introduce the second carboxyl group. researchgate.net These methods transform a monofunctional furoate into a difunctional FDCA, a crucial monomer for polymer synthesis. stanford.eduresearchgate.net

The Diels-Alder/dehydration tandem reaction represents another innovative strategy for creating novel building blocks. The reaction of dimethyl 2,2'-bifuran-5,5'-dicarboxylate (derived from methyl 2-furoate) with ethene can produce dimethyl biphenyl-4,4'-dicarboxylate. udel.edunsf.gov This process converts a furan-based molecule into a biphenyl (B1667301) structure, opening pathways to new classes of materials. nsf.gov The versatility of furan-based compounds allows for the synthesis of a wide array of hetaryl-substituted furans and benzofurans, which are potential functional molecules for materials chemistry. researchgate.netacs.org The use of hydroxyoxetanyl ketones as key intermediates has also enabled the concise total synthesis of various 2,4-disubstituted furan-derived natural products. rsc.org

Catalytic Transformations Involving Furoate Esters

Catalysis plays a pivotal role in unlocking the synthetic potential of furoate esters. Various catalytic systems have been developed to efficiently transform these compounds into other valuable chemicals.

The hydrolysis of furoate esters, particularly phenyl furoates, has been studied to understand the catalytic activity of different nucleophiles and the influence of leaving groups. asianpubs.orgresearchgate.net These fundamental studies provide insight into reaction mechanisms that are crucial for designing more complex catalytic processes.

More advanced transformations include the gas-phase, continuous-flow cross-ketonization of methyl 2-furoate with carboxylic acids (e.g., acetic acid) over a zirconia catalyst. researchgate.net This reaction produces valuable acyl furans, such as 2-acetyl furan, which is a significant food additive and pharmaceutical intermediate. This method presents a greener alternative to traditional Friedel-Crafts acylation routes. researchgate.net

Ruthenium complexes have been shown to catalyze the Tishchenko coupling of furfural (B47365), which can lead to the formation of furfuryl furoate. acs.org This ester can then be hydrolyzed under reaction conditions to yield furoate salts and furfuryl alcohol. Additionally, heterogeneous acid catalysts, such as tungstophosphoric acid supported on zirconia, have been employed for the environmentally benign esterification of 2-furoic acid with various alcohols to produce a range of furoate esters. conicet.gov.ar

| Catalytic Transformation | Furoate Substrate | Catalyst | Product(s) | Significance |

| Oxidative Homocoupling | Methyl 2-furoate | Palladium complexes | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate | Creates a C-C linked bifuran building block. udel.edu |

| Cross-Ketonization | Methyl 2-furoate | Zirconia (ZrO₂) | 2-Acetyl furan | Green synthesis of valuable acyl furans. researchgate.net |

| Hydrolysis | p-Nitrophenyl-α-furoate | Hydroxide (B78521) ion, Benzimidazole, etc. | α-Furoic acid, p-Nitrophenol | Mechanistic studies of ester cleavage. asianpubs.orgresearchgate.net |

| Esterification | 2-Furoic Acid | Tungstophosphoric acid/Zirconia | Various alkyl 2-furoates | Environmentally friendly ester synthesis. conicet.gov.ar |

| Diels-Alder/Dehydration | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate | Metal triflates (e.g., Sc(OTf)₃) | Dimethyl biphenyl-4,4'-dicarboxylate | Conversion of furanics to aromatic building blocks. udel.edunsf.gov |

Incorporation into Macromolecular Structures

The development of building blocks like FDCA from furoate precursors has paved the way for their incorporation into a wide range of macromolecular structures, particularly bio-based polymers. rsc.org Furan-based polyesters, polyamides, and poly(ester amides) are now being extensively researched as sustainable alternatives to their petrochemical counterparts. mdpi.comacs.org

Poly(ethylene furanoate) (PEF), synthesized from a derivative of FDCA, is the most prominent example. It is considered a promising bio-based substitute for poly(ethylene terephthalate) (PET) due to its superior gas barrier properties and comparable thermal characteristics. acs.org The synthesis involves the polymerization of FDCA or its dimethyl ester with ethylene (B1197577) glycol. mdpi.com

Research has also expanded to include other furan-based polymers. Novel polyester amides have been prepared by utilizing a preformed symmetric amido diol in melt polycondensation with furan-based diesters. rsc.org This approach circumvents issues often seen in furan-based polyamides, leading to materials with higher molecular weight and improved crystallization behavior. rsc.org The rigid structure of the furan ring, when incorporated into a polymer backbone, can impart unique thermal and mechanical properties to the resulting material. rsc.org The versatility of furoate-derived monomers allows for the creation of a diverse family of polymers with tailored properties for applications ranging from food packaging to textiles. mdpi.com

Emerging Research Perspectives and Unexplored Avenues for 2,4 Dimethylphenyl 2 Furoate

Sustainable and Green Chemical Synthesis Routes

The conventional synthesis of phenyl furoates often involves the esterification of a phenol (B47542) with 2-furoyl chloride, frequently using a base like pyridine (B92270). researchgate.net This method, while effective, relies on chlorinated reagents and organic bases, which present environmental and safety concerns. The development of greener synthetic alternatives for 2,4-Dimethylphenyl 2-furoate is a key area for future research.

Emerging sustainable strategies for ester synthesis that could be adapted for 2,4-Dimethylphenyl 2-furoate include:

Catalytic Oxidative Esterification: This approach can form esters directly from biomass-derived furfural (B47365) and the corresponding alcohol or phenol, bypassing the need to first synthesize and isolate furoic acid. researchgate.net Gold nanoparticle catalysts have shown high efficiency in the oxidative esterification of furfural, achieving high yields of various alkyl furoates under relatively mild conditions. researchgate.net Exploring the use of 2,4-dimethylphenol (B51704) in such a system could provide a direct, atom-economical route to the target compound.

Solid Acid Catalysis: The use of heterogeneous solid acid catalysts, such as tungstophosphoric acid supported on zirconia, offers an environmentally benign alternative to traditional acid catalysts for the esterification of 2-furoic acid. bibliomed.org These catalysts are reusable and can be operated under solvent-free conditions, significantly reducing waste. bibliomed.org Research into the efficacy of these catalysts for the esterification with 2,4-dimethylphenol would be a valuable pursuit.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the tandem oxidative esterification of furfural, leading to the formation of methyl 2-furoate without the need for a catalyst. mdpi.com This method offers energy savings and rapid reaction times. mdpi.com Investigating the applicability of this catalyst-free, microwave-assisted approach for the synthesis of 2,4-Dimethylphenyl 2-furoate could lead to a more efficient and environmentally friendly production process.

A comparative table of potential green synthesis routes is presented below.

| Synthesis Route | Precursors | Catalyst/Conditions | Potential Advantages |

| Catalytic Oxidative Esterification | Furfural, 2,4-Dimethylphenol | Gold Nanoparticles, O₂ | Direct synthesis from biomass-derived feedstock, high atom economy. researchgate.net |

| Solid Acid Catalysis | 2-Furoic Acid, 2,4-Dimethylphenol | Zirconia-supported Tungstophosphoric Acid | Reusable catalyst, solvent-free conditions, environmentally benign. bibliomed.org |

| Microwave-Assisted Synthesis | Furfural, 2,4-Dimethylphenol | Catalyst-free, Microwave Irradiation | Energy efficient, rapid reaction, reduced byproducts. mdpi.com |

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

Future research should focus on:

Comprehensive Spectroscopic Analysis: A complete spectroscopic profile of 2,4-Dimethylphenyl 2-furoate should be established. This would include high-resolution mass spectrometry to confirm its molecular weight and fragmentation patterns, as well as detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals. Infrared spectroscopy would confirm the characteristic vibrational frequencies, particularly the carbonyl stretch of the ester group.

Computational Modeling: Density Functional Theory (DFT) studies can provide valuable insights into the molecule's geometry, electronic structure, and spectroscopic properties. sciensage.info Computational analysis could be used to:

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate the theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra.

Predict the UV-Visible absorption spectra and analyze the electronic transitions involved. sciensage.info

Map the molecular electrostatic potential (MEP) surface to identify regions of high and low electron density, which are crucial for understanding intermolecular interactions and reactivity.

Investigate conformational preferences, such as the orientation of the phenyl and furan (B31954) rings relative to the ester linkage, which can be influenced by weak intramolecular interactions. nih.gov

These computational approaches have been successfully applied to other furan and phenyl-containing compounds to elucidate their structure and reactivity. sciensage.infonih.gov

Exploration of Novel Reaction Pathways and Chemical Transformations

The furoate moiety is a versatile functional group that can participate in a variety of chemical transformations. Exploring the reactivity of 2,4-Dimethylphenyl 2-furoate could unveil new synthetic routes to complex molecules.

Unexplored avenues include:

Acyl Transfer Reactions: Phenyl furoates are effective acylating agents. Studies on the aminolysis of substituted phenyl 2-furoates have shown that the reaction proceeds through a nucleophilic substitution mechanism. evitachem.com The rate of these reactions is influenced by the electronic nature of the substituents on the phenyl ring and the nucleophilicity of the amine. evitachem.com Investigating the kinetics and mechanism of the acyl transfer reactions of 2,4-Dimethylphenyl 2-furoate with various nucleophiles would provide valuable data on its reactivity and potential as a building block in organic synthesis. Research on 2,4-dinitrophenyl 5-substituted-2-furoates has demonstrated that the reaction mechanism can shift depending on the nucleophile used, indicating a rich and complex reactivity profile for furoate esters. mdpi.com

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions. Although the electron-withdrawing nature of the ester group in furoates can render them less reactive, recent studies have shown that these reactions can be facilitated under certain conditions, such as using water as a solvent or by converting the precursor furoic acid to a carboxylate salt. researchgate.net Exploring the potential of 2,4-Dimethylphenyl 2-furoate as a diene in [4+2] cycloadditions could open pathways to a variety of carbocyclic and heterocyclic structures.

Applications in Advanced Materials Science and Chemical Technologies

The unique combination of a furan ring, an ester linkage, and a substituted aromatic group suggests that 2,4-Dimethylphenyl 2-furoate could be a valuable component in the development of new materials.

Potential areas of application to be explored include:

Corrosion Inhibitors: Furan derivatives, including furoic acid and its esters, have been investigated as corrosion inhibitors for mild steel. mdpi.comresearchgate.net The inhibitive properties are often attributed to the ability of the furan ring's oxygen atom and the carbonyl oxygen to coordinate with the metal surface, forming a protective film. researchgate.net The presence of the electron-donating dimethylphenyl group in 2,4-Dimethylphenyl 2-furoate might enhance its adsorption onto metal surfaces, potentially leading to improved corrosion resistance.

Polymer Science: Furan-based monomers are of great interest for creating bio-based polymers. For instance, bifurfural can be polymerized with diamines to form poly(Schiff base)s. nih.gov The 2,4-Dimethylphenyl 2-furoate molecule could potentially be functionalized to act as a monomer or a plasticizer in polymer formulations.

Optoelectronic Materials: Molecules containing furan and aromatic rings are being explored for their use in optoelectronic materials due to their conjugated systems. acs.org Transition-metal-free synthetic routes are being developed to create 2,5-diaryl furans, which are important building blocks for such materials. acs.org Further modification of the 2,4-Dimethylphenyl 2-furoate structure could lead to novel compounds with interesting photophysical properties suitable for applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethylphenyl 2-furoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification between 2-furoic acid derivatives and 2,4-dimethylphenol under acidic or coupling conditions. Optimization strategies include:

- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance ester bond formation.

- Solvent systems : Anhydrous THF or dichloromethane (DCM) minimizes side reactions.

- Temperature control : Gradual heating (40–60°C) improves yield while avoiding decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity.

- Validation : Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of 2,4-dimethylphenyl 2-furoate be confirmed post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Compare and NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions.

- X-ray crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles. ORTEP-3 or WinGX can visualize 3D molecular packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. What are the key stability considerations for 2,4-dimethylphenyl 2-furoate during storage and handling?

- Methodological Answer :

- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC.

- Hygroscopicity : Store in desiccators with anhydrous silica gel to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 2,4-dimethylphenyl 2-furoate?

- Methodological Answer :

- Reproducibility : Replicate experiments under standardized conditions (solvent, temperature, instrument calibration).

- Advanced NMR techniques : Use - COSY or NOESY to assign overlapping peaks.

- Cross-validate : Compare results with computational models (e.g., Gaussian or ORCA for chemical shift predictions).

- Collaborative analysis : Share raw data via platforms like CCDC or PubChem to benchmark findings .

Q. What experimental designs are optimal for studying the reactivity of 2,4-dimethylphenyl 2-furoate in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying nucleophile concentrations (e.g., amines, thiols).

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (methanol, water) solvents to assess leaving-group activation.

- Mechanistic probes : Isotopic labeling (e.g., ) at the ester carbonyl can elucidate reaction pathways via mass spectrometry .

Q. How can computational modeling enhance the understanding of 2,4-dimethylphenyl 2-furoate’s electronic properties?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Validation : Correlate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies mitigate challenges in crystallizing 2,4-dimethylphenyl 2-furoate for structural analysis?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., ether/pentane) or slow evaporation in mixed solvents (acetone/hexane).

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes nucleation.

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF]) to improve crystal quality.

- Software tools : SHELXD for phase problem resolution and WinGX for data integration .

Contradiction Analysis and Best Practices

- Discrepancies in melting points : Cross-check purity via elemental analysis (CHNS) and DSC. Contamination by residual solvents or isomers is a common issue .

- Divergent bioactivity results : Standardize assay conditions (e.g., cell lines, incubation times) and use positive/negative controls (e.g., reference esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.